2-(2-bromoethenyl)-Furan
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Overview
Description
2-(2-Bromoethenyl)-Furan is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a bromoethenyl group
Preparation Methods
The synthesis of 2-(2-Bromoethenyl)-Furan can be achieved through several methods. One common approach involves the bromination of 2-ethenylfuran using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high yield .
Chemical Reactions Analysis
2-(2-Bromoethenyl)-Furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide, amine, or thiolate ions, leading to the formation of different substituted furan derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding furan carboxylic acids or aldehydes.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of 2-ethenylfuran.
Scientific Research Applications
2-(2-Bromoethenyl)-Furan has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of antimicrobial agents and other bioactive molecules.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethenyl)-Furan involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the nature of the biological system involved .
Comparison with Similar Compounds
2-(2-Bromoethenyl)-Furan can be compared with other similar compounds, such as:
2-Bromoethenylbenzene: This compound has a similar structure but with a benzene ring instead of a furan ring.
2-Bromoethylfuran: This compound differs by having an ethyl group instead of an ethenyl group.
The uniqueness of this compound lies in its combination of the furan ring and the bromoethenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C6H5BrO |
---|---|
Molecular Weight |
173.01 g/mol |
IUPAC Name |
2-[(E)-2-bromoethenyl]furan |
InChI |
InChI=1S/C6H5BrO/c7-4-3-6-2-1-5-8-6/h1-5H/b4-3+ |
InChI Key |
TWBYHUXGXVLRIP-ONEGZZNKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/Br |
Canonical SMILES |
C1=COC(=C1)C=CBr |
Origin of Product |
United States |
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